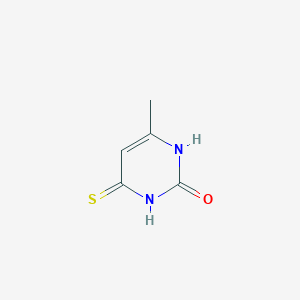

4-Methyl-6-sulfanylpyrimidin-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

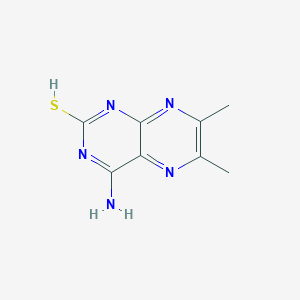

“4-Methyl-6-sulfanylpyrimidin-2-ol” is a chemical compound with the molecular formula C5H6N2OS . It falls under the categories of Aliphatic Heterocycles, Aromatic Heterocycles, Heterocyclic Compounds, Aromatic Cyclic Structures, and Phenols .

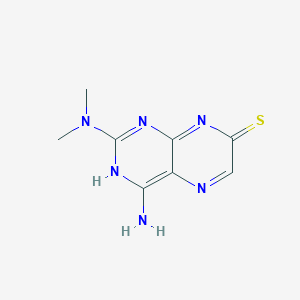

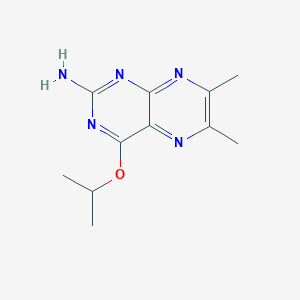

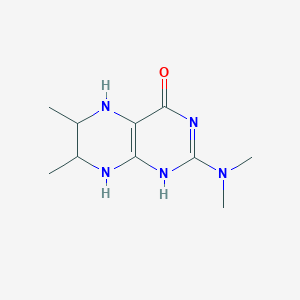

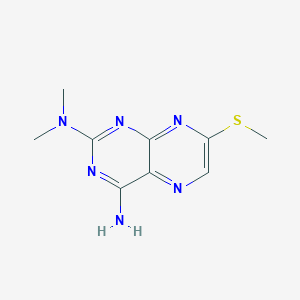

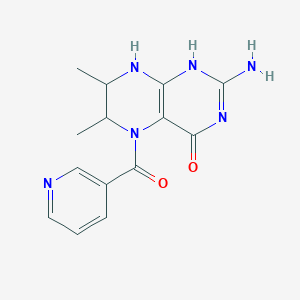

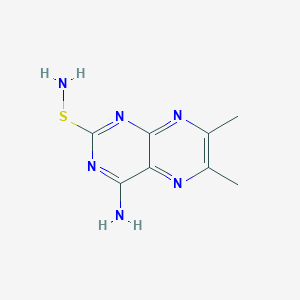

Molecular Structure Analysis

The molecular structure of “4-Methyl-6-sulfanylpyrimidin-2-ol” includes a pyrimidine ring with a methyl group and a sulfanyl group attached . The SMILES representation of the molecule isCC1=CC(S)=NC(O)=N1 . Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Methyl-6-sulfanylpyrimidin-2-ol” are not explicitly mentioned in the retrieved data .Aplicaciones Científicas De Investigación

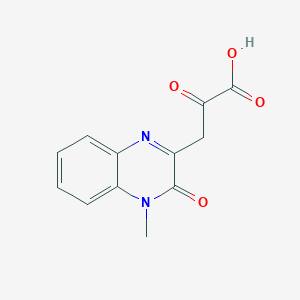

Synthesis and Crystal Structure

- Novel 5-methyl-4-thiopyrimidine derivatives were synthesized from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate, showcasing the utility of 4-Methyl-6-sulfanylpyrimidin-2-ol derivatives in synthesizing compounds with varied substituents at the pyrimidine ring. These derivatives were characterized using NMR, IR, mass spectroscopy, and X-ray diffraction. The study also explored their cytotoxic activity against various cell lines, contributing to the understanding of structure-activity relationships in these compounds (Stolarczyk et al., 2018).

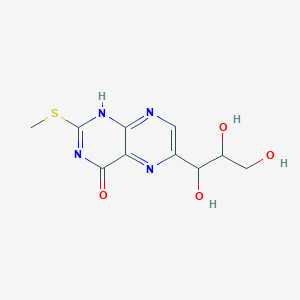

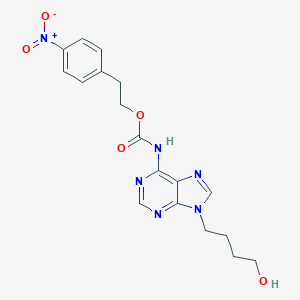

Antiviral Activity

- A study on 6-Hydroxypyrimidines, including those with a methylsulfanyl group, demonstrated their potential in antiviral applications. These compounds showed inhibitory effects against herpes viruses and retroviruses, including HIV, when converted to their phosphonic acid forms. This highlights the significance of 4-Methyl-6-sulfanylpyrimidin-2-ol derivatives in developing antiviral agents (Holý et al., 2002).

Quantum Chemical Insights

- Arylsulfonylated 2-amino-6-methylpyrimidin derivatives, related to 4-Methyl-6-sulfanylpyrimidin-2-ol, were synthesized and analyzed using X-ray diffraction and quantum chemical calculations. This research contributes to understanding the molecular structure, stability, and reactivity of such compounds, which is crucial for their potential applications in various fields (Ali et al., 2021).

Fungicidal Activity

- Derivatives of 4-[(2-hydroxyethyl)sulfanyl]pyrimidine, closely related to 4-Methyl-6-sulfanylpyrimidin-2-ol, were studied for their fungicidal activity. This research adds to the knowledge of using pyrimidine derivatives in agricultural and pharmaceutical industries for developing fungicides (Erkin et al., 2016).

Safety And Hazards

Propiedades

IUPAC Name |

6-methyl-4-sulfanylidene-1H-pyrimidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2OS/c1-3-2-4(9)7-5(8)6-3/h2H,1H3,(H2,6,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJRQBNQXRFQZGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=S)NC(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-6-sulfanylpyrimidin-2-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]pyridine-3-carboxamide](/img/structure/B372013.png)